![molecular formula C17H14N2OS B2406808 N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide CAS No. 400077-98-7](/img/structure/B2406808.png)
N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide
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Overview
Description
“N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazole derivatives are associated with a broad spectrum of biological properties, including antimicrobial, antituberculous, antiviral, antimalarial, anticancer, and more .
Molecular Structure Analysis
The molecular structure of “N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide” is characterized by the presence of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The exact molecular structure details for this specific compound are not provided in the search results.
Chemical Reactions Analysis
The chemical reactions involving “N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide” are not explicitly mentioned in the search results. Thiazole derivatives, in general, are known to participate in a variety of chemical reactions due to their diverse biological activities .
Scientific Research Applications
- Thiazoles exhibit potent antimicrobial properties. For instance, sulfazole is a well-known antimicrobial agent. Researchers have explored derivatives of N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide for their antibacterial and antifungal effects . These compounds could potentially combat infectious diseases.
- Thiazole-based molecules, including tiazofurin , have shown promise as anticancer agents. Researchers have synthesized and studied derivatives of N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide for their ability to inhibit cancer cell growth . Their unique structural features make them interesting candidates for further investigation.
- Some synthesized compounds containing the thiazole moiety exhibit in vitro antioxidant activity . These molecules could play a role in protecting cells from oxidative stress .
- In vivo studies have demonstrated that certain derivatives of N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide possess anti-inflammatory activity . These compounds were effective in reducing edema in a rat paw model .
- Thiazoles, including ritonavir , have been used in the treatment of HIV/AIDS. While not directly related to N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide, this highlights the broader significance of thiazole-based compounds in drug design .
- Thiazoles have been investigated for their role in liquid crystals, sensors, catalysts, and sunscreens . Although specific studies on N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide in these areas are limited, its thiazole scaffold suggests potential applications beyond those explored so far.
Antimicrobial Activity
Anticancer Potential
Antioxidant Properties
Anti-Inflammatory Effects
HIV/AIDS Drug Development
Other Potential Applications
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
For instance, they can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For example, they can affect the synthesis of neurotransmitters such as acetylcholine .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Some thiazole derivatives have been found to exhibit antimicrobial activity, and one such compound was found to promote rapeseed growth and to increase seed yield and oil content .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action could be influenced by the chemical environment .
properties
IUPAC Name |
N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12(20)18-15-9-5-8-14(10-15)17-19-16(11-21-17)13-6-3-2-4-7-13/h2-11H,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGCQFITPNSZGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide |
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